molecular formula C15H13NO3 B3001844 Methyl 3-(phenylcarbamoyl)benzoate CAS No. 139191-85-8

Methyl 3-(phenylcarbamoyl)benzoate

Cat. No.: B3001844
CAS No.: 139191-85-8
M. Wt: 255.273
InChI Key: MOXIKRILSZXZCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(phenylcarbamoyl)benzoate is a chemical compound that belongs to the class of benzoic acid derivatives. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields. The compound is known for its white powder form and has a molecular formula of C15H13NO3.

Mechanism of Action

Target of Action

Methyl 3-(phenylcarbamoyl)benzoate is a complex organic compoundIt’s known that esters, a class of compounds to which this compound belongs, often interact with enzymes and proteins in the body .

Mode of Action

Esters are known to undergo hydrolysis, a reaction that breaks the ester bond to form a carboxylic acid and an alcohol . This reaction can be catalyzed by both acids and bases . In the case of this compound, the compound could potentially interact with its targets through similar mechanisms.

Biochemical Pathways

For instance, they play a crucial role in the formation of fats and oils, which are essentially glycerides (fatty acid esters of glycerol) .

Pharmacokinetics

The pharmacokinetics of esters are generally influenced by their hydrolysis, which can occur in various parts of the body, including the gastrointestinal tract and liver . This process can affect the bioavailability of the compound.

Result of Action

The hydrolysis of esters, including this compound, results in the formation of carboxylic acids and alcohols . These products can further interact with various biological molecules and pathways.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the environment, which can affect the rate of ester hydrolysis , and the presence of specific enzymes that can catalyze this reaction. Additionally, factors such as temperature and the presence of other compounds can also influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(phenylcarbamoyl)benzoate typically involves the reaction of methyl 3-aminobenzoate with phenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for large-scale production, focusing on cost-efficiency and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(phenylcarbamoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Methyl 3-(phenylcarbamoyl)benzoate is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(phenylcarbamoyl)benzoate shares similarities with other benzoic acid derivatives such as methyl 3-nitrobenzoate and methyl 3-aminobenzoate.
  • These compounds have similar structural features but differ in their functional groups and reactivity .

Uniqueness

  • This compound is unique due to its specific carbamoyl group, which imparts distinct chemical and biological properties.
  • Its potential applications in various fields, including medicine and industry, highlight its versatility and importance in scientific research .

Properties

IUPAC Name

methyl 3-(phenylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-19-15(18)12-7-5-6-11(10-12)14(17)16-13-8-3-2-4-9-13/h2-10H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXIKRILSZXZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.